N-(2-iodophenyl)methanesulfonamide

Catalog No.
S711078
CAS No.
116547-92-3
M.F
C7H8INO2S
M. Wt
297.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-iodophenyl)methanesulfonamide

CAS Number

116547-92-3

Product Name

N-(2-iodophenyl)methanesulfonamide

IUPAC Name

N-(2-iodophenyl)methanesulfonamide

Molecular Formula

C7H8INO2S

Molecular Weight

297.12 g/mol

InChI

InChI=1S/C7H8INO2S/c1-12(10,11)9-7-5-3-2-4-6(7)8/h2-5,9H,1H3

InChI Key

LDYJASRWKZXTBH-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=CC=CC=C1I

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1I

The exact mass of the compound N-(2-iodophenyl)methanesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(2-iodophenyl)methanesulfonamide (CAS 116547-92-3) is a highly reactive, bifunctional ortho-haloaryl sulfonamide widely procured as a premium building block for transition-metal-catalyzed cross-coupling and cyclization workflows. Structurally, it combines an exceptionally reactive iodine atom with an acidic, methanesulfonyl-protected amine, creating an ideal precursor for the tandem construction of nitrogen-containing heterocycles such as indoles, benzosultams, and carbazoles. In industrial and advanced laboratory settings, this compound is prioritized over simpler anilines because the pre-installed methanesulfonyl (Ms) group not only prevents oxidative degradation of the amine but also provides critical electronic activation for subsequent intramolecular C-N bond formation [1].

Attempting to substitute N-(2-iodophenyl)methanesulfonamide with cheaper or more common analogs frequently compromises reaction efficiency and product purity. Substituting with the bromo analog, N-(2-bromophenyl)methanesulfonamide, drastically reduces the rate of palladium-catalyzed oxidative addition, forcing the use of elevated temperatures and expensive, specialized phosphine ligands that can degrade sensitive substrates [1]. Similarly, utilizing N-tosyl-2-iodoaniline instead of the methanesulfonyl derivative introduces excessive steric bulk, which has been shown to severely disrupt regioselectivity in aryne annulation reactions, leading to complex mixtures of isomers [2]. Finally, attempting to use unprotected 2-iodoaniline requires an additional in situ mesylation step that is notoriously prone to over-reaction (bis-mesylation), reducing overall yield and complicating downstream purification [3].

Cross-Coupling Reactivity: Iodo vs. Bromo Precursors

In palladium-catalyzed Sonogashira coupling and subsequent indole cyclization, the halogen identity strictly dictates the required reaction conditions. N-(2-iodophenyl)methanesulfonamide undergoes rapid oxidative addition, allowing the reaction to proceed efficiently at room temperature (~25 °C) using standard Pd(PPh3)2Cl2/CuI catalyst systems. In direct contrast, the N-(2-bromophenyl)methanesulfonamide comparator requires forcing conditions (>80 °C) and specialized ligands to overcome the higher carbon-halogen bond dissociation energy [1].

Evidence DimensionReaction temperature for complete conversion
Target Compound Data~25 °C with standard Pd/Cu catalysis
Comparator Or Baseline>80 °C required for N-(2-bromophenyl)methanesulfonamide
Quantified DifferenceElimination of heating requirements (>55 °C reduction in operating temperature)
ConditionsPd(PPh3)2Cl2/CuI-catalyzed tandem coupling/cyclization

Procuring the iodo derivative enables mild-condition synthesis, which is critical for preserving thermally sensitive functional groups on complex coupling partners.

Regiochemical Control in Annulation: Methanesulfonyl vs. Tosyl Protection

The choice of the sulfonamide protecting group has a profound quantitative impact on the regioselectivity of aryne annulation reactions used to synthesize carbazoles. When N-(2-iodophenyl)methanesulfonamide is reacted with silylaryl triflates, the compact methanesulfonyl group directs the annulation with high regiochemical fidelity, yielding a single major isomer. Conversely, utilizing the bulkier N-tosyl-2-iodoaniline baseline results in a nearly 1:1 mixture of regioisomers, drastically reducing the yield of the target compound and complicating isolation [1].

Evidence DimensionRegioisomer ratio in carbazole synthesis
Target Compound DataUp to ~19:1 regioselectivity favoring the major isomer
Comparator Or Baseline~1:1 regioisomer mixture using N-tosyl-2-iodoaniline
Quantified DifferenceAn 18-fold improvement in regiochemical purity
ConditionsSilylaryl triflate-mediated aryne annulation

The superior regiocontrol provided by the Ms group directly eliminates the need for difficult chromatographic separations of structural isomers, lowering overall production costs.

Process Yield: Pre-formed Reagent vs. In-House Mesylation

For workflows requiring N-mesyl indoles or related heterocycles, starting from unprotected 2-iodoaniline introduces significant process inefficiencies. The mesylation of 2-iodoaniline often yields 10-20% of the unwanted bis-mesylated byproduct (N,N-dimesyl-2-iodoaniline), which requires either careful chromatographic removal or a secondary basic hydrolysis step to revert to the mono-mesyl product. Procuring pre-formed N-(2-iodophenyl)methanesulfonamide bypasses this problematic step, instantly improving the linear yield of the synthetic sequence by eliminating the byproduct loss [1].

Evidence DimensionYield loss to over-functionalization
Target Compound Data0% bis-mesylation loss (pre-formed reagent)
Comparator Or Baseline10-20% yield loss to bis-mesylation using 2-iodoaniline
Quantified Difference10-20% absolute improvement in starting material efficiency
ConditionsStandard laboratory-scale sulfonylation with methanesulfonyl chloride

Purchasing the pre-mesylated building block streamlines the manufacturing route and ensures batch-to-batch reproducibility by avoiding a notoriously variable protection step.

Mild-Condition Indole Synthesis

Ideal for the synthesis of complex, highly functionalized indoles where the coupling partners contain thermally sensitive moieties. The compound's ability to undergo palladium-catalyzed coupling at room temperature prevents the degradation seen with bromo-analogs [1].

Regioselective Carbazole Manufacturing

The reagent of choice for constructing single-isomer carbazole libraries via aryne annulation. The methanesulfonyl group provides the necessary steric and electronic environment to ensure high regiochemical fidelity, outperforming traditional tosyl-protected precursors [2].

High-Throughput Medicinal Chemistry

Highly recommended for automated or parallel synthesis workflows targeting benzosultams and related heterocycles. The pre-installed Ms group eliminates the need for variable in-house protection steps, ensuring consistent reactivity across diverse substrate panels [3].

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

N-(2-iodophenyl)methanesulfonamide

Dates

Last modified: 08-15-2023

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